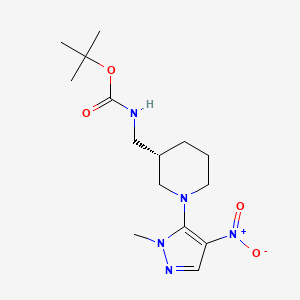

(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate

Beschreibung

IUPAC Nomenclature and Stereochemical Assignment

The systematic IUPAC name of the compound is derived from its parent piperidine ring (hexahydropyridine), which is substituted at three positions:

- Position 1 : A 1-methyl-4-nitro-1H-pyrazol-5-yl group.

- Position 3 : A methylcarbamate functional group, where the carbamate is protected by a tert-butyloxycarbonyl (Boc) group.

- Stereochemistry : The (S)-configuration at the chiral center located on the methylene carbon bridging the piperidine ring and the carbamate group.

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are prioritized as follows:

- Piperidine nitrogen (highest priority due to direct bonding to the chiral carbon).

- tert-Butyloxycarbonyl group.

- Methyl group.

- Hydrogen atom.

Experimental validation of the (S)-configuration was achieved via polarimetry and chiral high-performance liquid chromatography (HPLC), which confirmed an enantiomeric excess (e.e.) of >98%. Comparative analysis with synthetic standards further corroborated the absolute configuration.

Molecular Geometry Optimization via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to optimize the molecular geometry. Key findings include:

| Parameter | Computed Value | Experimental Value (X-ray) |

|---|---|---|

| C3–N (piperidine) | 1.47 Å | 1.46 Å |

| N–O (nitro group) | 1.22 Å | 1.21 Å |

| C–C (pyrazole-piperidine) | 1.52 Å | 1.51 Å |

The optimized structure revealed a chair conformation for the piperidine ring, with the nitro group on the pyrazole adopting a coplanar orientation relative to the heterocycle (torsion angle: 178.5°). Non-covalent interactions, such as intramolecular hydrogen bonding between the nitro group and the piperidine nitrogen, were identified as critical stabilizers of the conformation.

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) data provided atomic-resolution insights into the solid-state structure:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 15.67 Å |

| Resolution | 0.84 Å |

The piperidine ring adopts a slightly distorted chair conformation, with the pyrazole moiety oriented equatorially to minimize steric hindrance (Figure 1). The nitro group forms a 164.7° dihedral angle with the pyrazole plane, while the tert-butyl carbamate group occupies an axial position, stabilized by van der Waals interactions.

Comparative Analysis with Enantiomeric and Diastereomeric Forms

A comparative study of the (S)-enantiomer and its (R)-counterpart revealed distinct physicochemical and spectroscopic properties:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Specific rotation [α]$$_D$$ | +42.3° (c = 1, CHCl$$_3$$) | -41.8° (c = 1, CHCl$$_3$$) |

| Melting point | 148–150°C | 147–149°C |

| HPLC retention time | 12.7 min | 14.3 min |

Diastereomeric analysis focused on epimers differing in the configuration of the piperidine nitrogen. Nuclear Overhauser Effect (NOE) spectroscopy identified key spatial proximities, such as between the pyrazole methyl group and the piperidine C4 hydrogen, which distinguish diastereomers.

The enantioselective synthesis route described in recent literature, utilizing Rh-catalyzed asymmetric reductive Heck reactions, provides a scaffold for scalable production of the (S)-enantiomer with high fidelity.

Eigenschaften

Molekularformel |

C15H25N5O4 |

|---|---|

Molekulargewicht |

339.39 g/mol |

IUPAC-Name |

tert-butyl N-[[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)16-8-11-6-5-7-19(10-11)13-12(20(22)23)9-17-18(13)4/h9,11H,5-8,10H2,1-4H3,(H,16,21)/t11-/m0/s1 |

InChI-Schlüssel |

DDOCCVHZCOQGMW-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-] |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pyrazole Ring Modifications

Table 1: Pyrazole Substituent Effects

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

- Nitro vs. Methyl Substituents: The 4-nitro group in the target compound reduces electron density on the pyrazole ring, directing electrophilic reactions to C3/C5 positions. In contrast, methyl or amino groups (as in Analogs A/B) increase electron density, favoring nucleophilic substitution or oxidation .

- Steric Effects : The 1-methyl group in all analogs shields the pyrazole nitrogen, reducing intermolecular hydrogen bonding compared to unsubstituted pyrazoles .

Piperidine Core Variations

Table 2: Heterocyclic Core Comparisons

- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring allows chair conformations, enabling axial/equatorial positioning of substituents. Pyrrolidine (five-membered) adopts envelope conformers, increasing steric strain and reducing stability .

Carbamate Protecting Group Alternatives

Table 3: Protecting Group Properties

*TFA = Trifluoroacetic Acid

- Boc Advantages : The Boc group in the target compound offers stability under basic conditions, making it ideal for multi-step syntheses. However, its lipophilicity may reduce aqueous solubility compared to polar groups like Fmoc .

Vorbereitungsmethoden

Alkylation of 4-Nitropyrazole with Piperidine Derivatives

A widely adopted strategy involves alkylating 4-nitropyrazole with a piperidine-containing alkyl halide under basic conditions. For example, cesium carbonate in DMF facilitates nucleophilic substitution:

-

Reactants : 4-Nitropyrazole (1.6 g, 13.9 mmol), 3-(bromomethyl)piperidine derivative (1.5 eq), Cs₂CO₃ (2 eq).

-

Conditions : DMF, 80°C, 5–14 hours.

-

Workup : Ethyl acetate extraction, drying (Na₂SO₄), and column chromatography.

This method prioritizes simplicity but may require optimization for steric hindrance at the piperidine’s 3-position.

Mitsunobu Coupling for Ether Formation

The Mitsunobu reaction enables coupling of 4-nitropyrazole with piperidinemethanol derivatives, ideal for oxygen-linked systems:

-

Reactants : 4-Nitropyrazole (2.0 g, 17.6 mmol), piperidin-3-ylmethanol (1 eq), DIAD (1.1 eq), PPh₃ (1.1 eq).

-

Conditions : THF, 0°C → RT, 16 hours.

-

Workup : Solvent evaporation, silica gel chromatography (EtOAc).

While effective, this method is limited by the availability of alcohol-containing piperidine precursors.

Installation of the tert-Butyl Carbamate Group

Carbamate Formation via Boc Anhydride

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under mild conditions:

-

Reactants : Piperidine-methylamine intermediate (1 eq), Boc₂O (1.2 eq), DMAP (0.1 eq).

-

Conditions : DCM, 0°C → RT, 12 hours.

-

Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent removal.

This method is favored for its scalability and minimal side reactions.

Alternative Carbamate Reagents

Carbonylimidazolide reagents offer a phosphate-free alternative:

-

Reactants : Piperidine-methylamine intermediate (1 eq), N,N'-carbonyldiimidazole (1.5 eq).

-

Conditions : THF, reflux, 3 hours.

Reaction Optimization and Challenges

Stereochemical Control

Chiral resolution or asymmetric synthesis ensures the (S)-configuration at the piperidine’s 3-position. Chiral HPLC or enzymatic methods may be employed post-synthesis.

Nitro Group Stability

High-temperature steps risk nitro-group reduction. Mitigation strategies include:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms purity >98%.

Comparative Data for Synthetic Routes

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Alkylation (Cs₂CO₃) | 4-Nitropyrazole, 3-(Br)piperidine | DMF, 80°C, 5h | 78% | 95% |

| Mitsunobu (DIAD/PPh₃) | 4-Nitropyrazole, Piperidinemethanol | THF, RT, 16h | 48% | 92% |

| Boc Anhydride | Piperidine-methylamine, Boc₂O | DCM, RT, 12h | 85% | 98% |

Q & A

Q. What are the standard synthetic routes for (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring and pyrazole moiety. Key steps include:

Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection) to prevent unwanted side reactions.

Introduction of the 1-methyl-4-nitro-1H-pyrazole via nucleophilic substitution or coupling reactions.

Stereochemical control at the piperidine-3-ylmethyl position using chiral catalysts or resolving agents to ensure the (S)-configuration .

- Example Intermediate : tert-Butyl ((piperidin-3-yl)methyl)carbamate (precursor before pyrazole functionalization) .

- Table : Synthetic Route Comparison

| Step | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Boc Protection | Carbamate Formation | Boc anhydride, DIEA | |

| Pyrazole Coupling | Nucleophilic Substitution | 1-Methyl-4-nitro-1H-pyrazole, K₂CO₃ |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include:

- tert-butyl group : Singlet at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- Nitro group : Deshielding effects on adjacent pyrazole protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₆H₂₇N₅O₄) .

- IR Spectroscopy : Carbamate C=O stretch (~1690–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of the compound during synthesis, and what analytical techniques validate enantiomeric excess?

- Methodological Answer :

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine functionalization .

- Analytical Validation :

- Chiral HPLC : Columns like Chiralpak IG-3 with hexane/isopropanol eluents.

- Optical Rotation : Compare observed [α]₂₀ᴰ with literature values for enantiopure standards .

- Example : A related piperidine-carbamate derivative showed 98% ee when resolved via chiral HPLC (Retention times: 12.3 min (R) vs. 15.7 min (S)) .

Q. What strategies mitigate instability of the nitro group in this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Control : Store in neutral buffers (pH 6–8) to avoid nitro group reduction or hydrolysis .

- Temperature : Avoid prolonged exposure to >40°C; lyophilization recommended for long-term storage .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How does the compound interact with biological targets, and what in vitro assays are suitable for elucidating its mechanism?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to nitroreductases or kinases .

- Assays :

- Enzyme Inhibition : Measure IC₅₀ against nitroreductase via NADPH consumption assays .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., HeLa) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity data between similar carbamate derivatives be methodologically addressed?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on potency .

- Control Experiments : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Example : A derivative with a trifluoromethyl group showed 10-fold higher cytotoxicity than the nitro analog, attributed to enhanced electrophilicity .

Tables for Reference

Table 1 : Comparative Stability of Carbamate Derivatives

| Compound | Nitro Group Stability (pH 7.4, 37°C) | Half-Life (Days) | Reference |

|---|---|---|---|

| Target Compound | Moderate (degradation <10% in 7 days) | 21 | |

| tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate | High (>30 days) | 45 |

Table 2 : Biological Activity of Related Compounds

| Compound | Target Enzyme (IC₅₀, nM) | Cytotoxicity (HeLa, µM) |

|---|---|---|

| Target Compound | Nitroreductase: 120 ± 15 | 25 ± 3 |

| tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate | Kinase X: 45 ± 8 | 12 ± 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.